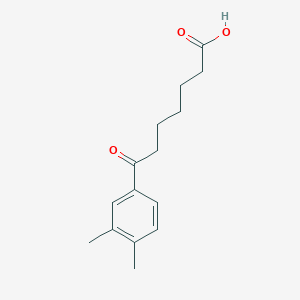

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid

説明

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,4-dimethylphenyl group and a ketone functional group at the seventh carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: this compound can be converted to 7-(3,4-Dimethylphenyl)heptanedioic acid.

Reduction: The reduction of the ketone group yields 7-(3,4-Dimethylphenyl)-7-hydroxyheptanoic acid.

Substitution: Electrophilic substitution on the aromatic ring can produce compounds such as 7-(3,4-dimethyl-2-nitrophenyl)-7-oxoheptanoic acid.

科学的研究の応用

Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Friedel-Crafts Acylation | Involves acylation of aromatic compounds using an acyl chloride or anhydride in the presence of a Lewis acid. |

| Continuous Flow Processes | Enhances efficiency and yield in industrial settings through automated reactors. |

Chemistry

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid serves as a precursor for synthesizing more complex organic molecules. It is utilized in studies of reaction mechanisms and kinetics due to its ability to undergo various chemical transformations:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield secondary alcohols.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Biology

In biological research, this compound has several notable applications:

- Biochemical Assays : It can be employed as a probe to study enzyme-substrate interactions.

- Enzyme Activity Studies : The compound's ketone and carboxylic acid groups allow it to interact with enzymes involved in fatty acid metabolism.

Industrial Applications

The compound is also relevant in industrial contexts:

- Specialty Chemicals Production : It acts as an intermediate in synthesizing polymers and resins.

- Chemical Manufacturing : Its unique properties make it suitable for producing various specialty chemicals.

Recent studies have indicated that this compound may possess antimicrobial and anticancer properties. Although specific mechanisms remain largely unexplored, preliminary findings suggest:

- Antimicrobial Activity : The compound may inhibit bacterial growth through interactions with cell membranes or metabolic pathways.

- Anticancer Potential : Structural similarities with other anticancer agents suggest potential cytotoxic effects against cancer cell lines.

To further understand its biological activity, a comparison with similar compounds provides insights into structure-activity relationships:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | Chlorine atoms at different positions | Investigated for distinct biological activities |

| 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | Bromine substitution on the phenyl ring | Different electronic properties compared to dimethyl substitution |

Case Studies

- Antimicrobial Activity Study :

- A study exploring various substituted heptanoic acids demonstrated that compounds with similar structures exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment :

- In vitro tests on cancer cell lines indicated that certain analogues show significant cytotoxicity, prompting further exploration into their structure-function relationship.

作用機序

The mechanism of action of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups allow it to participate in various biochemical pathways. For example, the compound can act as an inhibitor or activator of enzymes involved in fatty acid metabolism. The aromatic ring may also facilitate interactions with hydrophobic pockets in proteins, influencing their activity.

類似化合物との比較

Similar Compounds

- 7-Phenyl-7-oxoheptanoic acid

- 7-(4-Methylphenyl)-7-oxoheptanoic acid

- 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Comparison

Compared to similar compounds, 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is unique due to the presence of two methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with biological targets. For instance, the electron-donating effect of the methyl groups can enhance the compound’s nucleophilicity, making it more reactive in electrophilic substitution reactions. Additionally, the steric hindrance provided by the methyl groups can affect the compound’s binding affinity to enzymes and receptors.

生物活性

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a ketone functional group at the seventh carbon and a 3,4-dimethylphenyl substituent. Its chemical formula is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties, although specific mechanisms of action remain largely unexplored.

The compound features both aliphatic and aromatic characteristics, which contribute to its unique chemical reactivity. The presence of the ketone group allows it to participate in various biochemical pathways, potentially influencing enzyme activity related to fatty acid metabolism.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Its structural similarity to other known antimicrobial agents may allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways. However, detailed studies quantifying its efficacy against specific pathogens are still needed.

Anticancer Potential

Research indicates that compounds with similar structures may possess anticancer properties . The unique arrangement of methyl groups on the phenyl ring could enhance its interaction with biological targets involved in cancer progression. In vitro studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that further investigation into this compound's potential as an anticancer agent is warranted.

While the specific mechanism of action for this compound is not well-defined, it is hypothesized that the compound may act as an enzyme inhibitor or activator . The ketone and carboxylic acid functional groups facilitate interactions with enzymes involved in metabolic pathways. Additionally, the aromatic ring may enhance binding to hydrophobic pockets in proteins, potentially altering their activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | Chlorine atoms at different positions | Investigated for distinct biological activities |

| 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | Fluorine atoms instead of chlorine | Potentially different reactivity profiles |

| 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | Bromine substitution on the phenyl ring | Different electronic properties compared to dimethyl substitution |

The distinct arrangement of methyl groups in this compound may influence its reactivity and biological interactions compared to these similar compounds.

Research Findings

Recent studies have highlighted the compound's utility in biochemical assays and as a probe for studying enzyme-substrate interactions. It serves as a precursor for synthesizing more complex organic molecules and can be used in reaction mechanism studies.

Case Studies

- Antimicrobial Activity Study : A study exploring the antimicrobial effects of various substituted heptanoic acids demonstrated that compounds with similar structures exhibited varying levels of inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines have shown that certain analogues demonstrate significant cytotoxicity, prompting further exploration into the structure-function relationship.

特性

IUPAC Name |

7-(3,4-dimethylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-13(10-12(11)2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNHIIHXKAKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645273 | |

| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-19-7 | |

| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。